molecular formula C30H44O4 B11929234 16R-Hydroxy-3-oxolanosta7,9(11),24-trien-21-oic acid

16R-Hydroxy-3-oxolanosta7,9(11),24-trien-21-oic acid

Cat. No.: B11929234
M. Wt: 468.7 g/mol
InChI Key: LVYOXPQJURJWPC-MVQHSHHOSA-N
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Description

16R-Hydroxy-3-oxolanosta7,9(11),24-trien-21-oic acid: is a lanostanoid compound found in the Sri Lankan basidiomycete Ganoderma applanatum . Lanostanoids are a class of triterpenoids, which are naturally occurring organic compounds with various biological activities.

Chemical Reactions Analysis

Types of Reactions: : 16R-Hydroxy-3-oxolanosta7,9(11),24-trien-21-oic acid can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while reduction may produce more reduced forms of the compound.

Mechanism of Action

The mechanism of action of 16R-Hydroxy-3-oxolanosta7,9(11),24-trien-21-oic acid involves its interaction with various molecular targets and pathways. As a lanostanoid, it may modulate signaling pathways related to inflammation and cell proliferation. Specific molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in these processes .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds include other lanostanoids and triterpenoids, such as:

Uniqueness: : 16R-Hydroxy-3-oxolanosta7,9(11),24-trien-21-oic acid is unique due to its specific hydroxylation pattern and the presence of a carboxylic acid group at the 21st position. These structural features contribute to its distinct biological activities and reactivity compared to other similar compounds .

Properties

Molecular Formula

C30H44O4

Molecular Weight

468.7 g/mol

IUPAC Name

(2R)-2-[(5R,10S,13R,14R,16R,17R)-16-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid

InChI

InChI=1S/C30H44O4/c1-18(2)9-8-10-19(26(33)34)25-22(31)17-30(7)21-11-12-23-27(3,4)24(32)14-15-28(23,5)20(21)13-16-29(25,30)6/h9,11,13,19,22-23,25,31H,8,10,12,14-17H2,1-7H3,(H,33,34)/t19-,22-,23+,25+,28-,29-,30+/m1/s1

InChI Key

LVYOXPQJURJWPC-MVQHSHHOSA-N

Isomeric SMILES

CC(=CCC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O)C(=O)O)C

Canonical SMILES

CC(=CCCC(C1C(CC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)O)C(=O)O)C

Origin of Product

United States

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